3-(Azetidin-3-yloxy)benzonitrile
Description
3-(Azetidin-3-yloxy)benzonitrile is a benzonitrile derivative featuring a 4-membered azetidine ring connected via an ether linkage to the benzene core. Its molecular formula is C₁₀H₁₀N₂O, with a molecular weight of 174.20 g/mol (base form) and 236.70 g/mol for its hydrochloride salt . The compound’s SMILES representation is C1C(CN1)OC2=CC=CC(=C2)C#N, and its InChIKey is XAPUJMUHHTZKLO-UHFFFAOYSA-N .
Properties
Molecular Formula |
C10H10N2O |
|---|---|
Molecular Weight |
174.2 g/mol |
IUPAC Name |
3-(azetidin-3-yloxy)benzonitrile |
InChI |
InChI=1S/C10H10N2O/c11-5-8-2-1-3-9(4-8)13-10-6-12-7-10/h1-4,10,12H,6-7H2 |
InChI Key |
XAPUJMUHHTZKLO-UHFFFAOYSA-N |
SMILES |
C1C(CN1)OC2=CC=CC(=C2)C#N |
Canonical SMILES |
C1C(CN1)OC2=CC=CC(=C2)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs of Benzonitrile Derivatives
The benzonitrile core is versatile, with modifications to its substituents significantly altering physical, chemical, and biological properties. Below is a comparative analysis of 3-(Azetidin-3-yloxy)benzonitrile and related compounds:
Table 1: Structural and Molecular Comparison
Azetidinyloxy vs. Piperidinyloxy Substituents
- Ring Strain and Flexibility : The 4-membered azetidine ring in this compound introduces higher ring strain compared to the 6-membered piperidine in 3-(4-Piperidinyloxy)benzonitrile. This strain may enhance reactivity in ring-opening reactions or ligand-target interactions .
- Hydrogen Bonding : The azetidine’s NH group in the hydrochloride salt could facilitate hydrogen bonding, a feature absent in the piperidine analog. This property is critical in drug design for target binding .
Aromatic vs. Heteroaromatic Substituents
- Thienyl Group : 3-(3-Thienyl)benzonitrile contains a sulfur atom in its thienyl substituent, enabling π-π stacking and metal coordination. However, its decomposition releases toxic sulfur oxides, necessitating stringent safety protocols during handling .
- Nitro Group : 3-Nitrobenzonitrile’s nitro group strongly withdraws electrons, making the benzonitrile core electron-deficient. This property is exploited in herbicides and pharmaceuticals but increases toxicity risks .
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